molecular formula C21H24N2O3 B1379397 Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate CAS No. 1461705-89-4

Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Cat. No. B1379397
M. Wt: 352.4 g/mol
InChI Key: DDJIKEDPOOJYMM-UHFFFAOYSA-N
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Description

Tert-butyl carbamate is a chemical compound with the formula C5H11NO2 . It is also known as Carbamic acid, 1,1-dimethylethyl ester . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

Tert-butyl carbamate can be synthesized from various alcohols and substituted phenols using tert-butyl bromide in the presence of basic lead carbonate as a catalyst .


Molecular Structure Analysis

The molecular weight of tert-butyl carbamate is 117.1463 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .


Chemical Reactions Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Physical And Chemical Properties Analysis

Tert-butyl carbamate is a white solid . It has a melting point of 107–109°C, a boiling point of 196°C, and a density of 0.99 g/cm^3 . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Crystallography and Molecular Interaction Studies

Research on carbamate derivatives, including compounds similar to tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate, focuses on the interplay of strong and weak hydrogen bonds in their crystal structures. Studies reveal that these compounds exhibit a complex hydrogen-bonding network, contributing to their three-dimensional architecture within crystals. Such insights are crucial for understanding the molecular interactions and designing materials with desired physical properties (Das et al., 2016).

Synthetic Applications and Methodology Development

The synthesis and functionalization of carbamate derivatives are of significant interest due to their application in producing biologically active compounds and intermediates for drug synthesis. For example, research demonstrates efficient synthetic routes for compounds related to tert-butyl carbamates, highlighting their role as intermediates in the development of small molecule drugs (Zhao et al., 2017). This work emphasizes the importance of tert-butyl carbamate derivatives in medicinal chemistry, offering pathways for rapid and high-yield synthesis of complex molecules.

Material Science and Organic Electronics

In material science, derivatives of tert-butyl carbamates are explored for their photoluminescence properties and potential applications in organic light-emitting diodes (OLEDs). Research into compounds containing carbazole donors and various acceptors demonstrates their utility in creating luminescent materials with high quantum yields and promising electrochemical properties for use in OLEDs (Rybakiewicz et al., 2020). These studies contribute to the development of next-generation organic electronic devices by providing insights into the design and synthesis of high-performance luminescent materials.

Safety And Hazards

Tert-butyl carbamate is irritating to the eyes and may be harmful if inhaled or absorbed through the skin . It should be stored in a cool place and handled in a well-ventilated hood .

properties

IUPAC Name

tert-butyl N-[[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-21(2,3)25-20(24)22-14-18-13-19(23-26-18)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJIKEDPOOJYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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